5,9,12-Octadecatrienoic acid 5,9,12-Octadecatrienoic acid 5,9,12-octadecatrienoic acid is a lipid.
5,9,12-Octadecatrienoic acid is a natural product found in Pinus koraiensis with data available.
Brand Name: Vulcanchem
CAS No.: 13237-97-3
VCID: VC20985738
InChI: InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6+,10-9+,14-13+
SMILES: CCCCCC=CCC=CCCC=CCCCC(=O)O
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol

5,9,12-Octadecatrienoic acid

CAS No.: 13237-97-3

Cat. No.: VC20985738

Molecular Formula: C18H30O2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

5,9,12-Octadecatrienoic acid - 13237-97-3

Specification

Description 5,9,12-octadecatrienoic acid is a lipid.
5,9,12-Octadecatrienoic acid is a natural product found in Pinus koraiensis with data available.
CAS No. 13237-97-3
Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
IUPAC Name (5E,9E,12E)-octadeca-5,9,12-trienoic acid
Standard InChI InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6+,10-9+,14-13+
Standard InChI Key HXQHFNIKBKZGRP-JRVLCRGASA-N
Isomeric SMILES CCCCC/C=C/C/C=C/CC/C=C/CCCC(=O)O
SMILES CCCCCC=CCC=CCCC=CCCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCCC=CCCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator